

mechanism of action of 4-morpholinecarbonitrile in chemical reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholinecarbonitrile

Cat. No.: B073717

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An In-depth Technical Guide to the Mechanism of Action of **4-Morpholinecarbonitrile** in Chemical Synthesis

Executive Summary

4-Morpholinecarbonitrile, also known as N-cyanomorpholine, is a versatile heterocyclic building block pivotal to advancements in pharmaceutical and agrochemical research. Its unique structure, which marries the stable, conformationally defined morpholine ring with a reactive cyanamide functional group, imparts a distinct reactivity profile. This guide offers a detailed exploration of the core mechanisms governing its chemical behavior. We will dissect the electronic interplay between the morpholine ether and amine functionalities and the nitrile group, which defines the compound's role in synthetic transformations. The primary mode of action involves the electrophilic nature of the nitrile carbon, making it a prime target for nucleophilic attack. This reactivity is harnessed to construct more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust mechanistic framework to guide its strategic application in organic synthesis.

Physicochemical Properties and Structural Analysis

4-Morpholinecarbonitrile is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	1530-89-8	[1][2][3]
Molecular Formula	C ₅ H ₈ N ₂ O	[1][2][4]
Molecular Weight	112.13 g/mol	[1][4][5]
Density	1.109 g/mL at 25 °C	[1][3][4]
Boiling Point	71-73 °C at 0.6 mmHg	[1][3]
Refractive Index	n ₂₀ /D 1.473	[3][4]
SMILES String	N#CN1CCOCC1	

The reactivity of **4-morpholinecarbonitrile** is dictated by the electronic characteristics of its two core components: the morpholine ring and the N-cyano group.

- **Morpholine Ring:** The morpholine heterocycle contains an ether oxygen atom, which is electron-withdrawing. This reduces the electron density on the ring's nitrogen atom compared to similar secondary amines like piperidine, making it less basic and less nucleophilic.[6] This modulation is crucial as it influences the electronic character of the directly attached cyano group.
- **N-Cyano Moiety (Cyanamide):** The defining feature is the nitrile group attached to the morpholine nitrogen. The carbon atom of the nitrile group (C≡N) is inherently electrophilic due to the electronegativity of the nitrogen atom. This electrophilicity is the primary driver of the molecule's characteristic reactions, making it susceptible to attack by a wide range of nucleophiles.[4]

The Core Mechanistic Principle: Reactivity of the N-Cyano Moiety

The principal mechanism of action for **4-morpholinecarbonitrile** in chemical reactions is its function as an electrophilic acceptor. The carbon atom of the cyano group serves as the primary site for chemical transformation, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Attack at the Nitrile Carbon

The most significant reaction pathway involves the attack of a nucleophile on the electrophilic carbon of the nitrile. This addition reaction breaks the carbon-nitrogen pi bond, forming a transient intermediate that can subsequently cyclize or undergo further reactions to yield stable products. This mechanism is fundamental to its application in building complex heterocyclic scaffolds.[4]

Caption: General mechanism of nucleophilic attack on **4-morpholinecarbonitrile**.

Key Reaction Classes and Methodologies

The electrophilic nature of **4-morpholinecarbonitrile** allows it to participate in several important classes of chemical reactions.

Synthesis of Substituted Heterocycles

A primary application of **4-morpholinecarbonitrile** is as a precursor in the synthesis of substituted heterocyclic compounds.[3] It serves as a key building block for constructing more complex molecular frameworks, a strategy often employed in medicinal chemistry.[4] For instance, it reacts with 2-aminobenzophenones to produce cyclic amines, demonstrating its utility in creating intricate molecular architectures.[4]

Experimental Protocol: Synthesis of a Cyclic Amine

This protocol is based on the principle of reacting **4-morpholinecarbonitrile** with an amino-ketone to construct a new heterocyclic ring system.

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) in anhydrous toluene.
- **Addition of Reagent:** Add **4-morpholinecarbonitrile** (1.1 eq) to the solution.
- **Catalyst:** Introduce a catalytic amount of a Lewis acid (e.g., ZnCl_2) or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired cyclic amine.



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Caption: Experimental workflow for heterocyclic synthesis.

Hydrolysis

Under aqueous acidic or basic conditions, the nitrile functionality of **4-morpholinecarbonitrile** can be hydrolyzed.^[4] This reaction typically proceeds through a carboxamide intermediate to ultimately yield the corresponding carboxylic acid derivative, morpholine-4-carboxylic acid. This provides a pathway to convert the cyano group into a valuable carboxylic acid handle for further functionalization, such as amidation or esterification.^[7]

Reduction

The carbon-nitrogen triple bond is susceptible to reduction by various reducing agents.^[4] Depending on the choice of reagent and reaction conditions, the nitrile group can be selectively reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH_4) will typically reduce the nitrile to a primary amine (4-(aminomethyl)morpholine). This transformation is valuable for introducing a flexible aminomethyl linker into a target molecule.

Synthetic Utility and Strategic Applications

The unique reactivity of **4-morpholinecarbonitrile** makes it a strategic component in multistep syntheses across various chemical industries.

Pharmaceutical and Drug Development

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry.[8] Its inclusion in a drug candidate can enhance solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups to interact with biological targets.[8][9] **4-Morpholinecarbonitrile** serves as a key intermediate for incorporating this valuable moiety into active pharmaceutical ingredients (APIs), particularly those developed for neurological and cardiovascular conditions.[1]

Agrochemicals

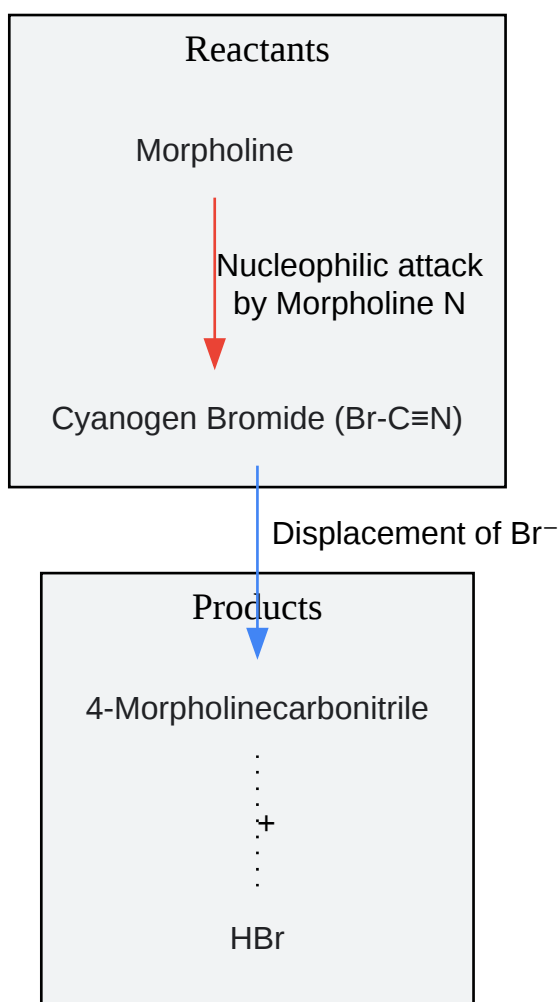
In the agrochemical sector, **4-morpholinecarbonitrile** is used in the development of new pesticides and herbicides.[1] The biological activity associated with some morpholine derivatives, including potential antimicrobial and fungicidal properties, makes this compound a valuable starting point for creating novel crop protection agents.[4]

Synthesis and Handling

A reliable understanding of a reagent's synthesis is crucial for its effective application.

Synthesis of 4-Morpholinecarbonitrile

The most common and historically significant method for synthesizing **4-morpholinecarbonitrile** is the reaction of morpholine with cyanogen bromide.[4] This is a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile.



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Caption: Synthesis of **4-morpholinecarbonitrile** via nucleophilic substitution.

Protocol: Synthesis from Morpholine and Cyanogen Bromide

- Setup: To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a flask cooled in an ice bath, add a base such as potassium hydroxide.[4]
- Reagent Addition: Slowly add a solution of cyanogen bromide (1.0 eq) in the same solvent to the cooled morpholine solution with vigorous stirring.
- Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

- Filtration: Filter the reaction mixture to remove the precipitated bromide salt.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure **4-morpholinecarbonitrile**.

Safety and Handling

4-Morpholinecarbonitrile is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.^{[4][5]} It is also a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be used when handling this compound. Store in a cool, well-ventilated area.

Conclusion

4-Morpholinecarbonitrile is a valuable and versatile reagent whose utility is rooted in the distinct electrophilicity of its N-cyano functional group. Its primary mechanism of action involves serving as an electrophilic partner for a wide array of nucleophiles, providing a direct and efficient route for the synthesis of complex heterocyclic structures. This reactivity, combined with the favorable pharmacokinetic properties often imparted by the morpholine scaffold, ensures its continued importance as a strategic building block in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its mechanistic principles is paramount for any scientist seeking to leverage its full synthetic potential.

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- To cite this document: BenchChem. [mechanism of action of 4-morpholinecarbonitrile in chemical reactions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073717#mechanism-of-action-of-4-morpholinecarbonitrile-in-chemical-reactions\]](https://www.benchchem.com/product/b073717#mechanism-of-action-of-4-morpholinecarbonitrile-in-chemical-reactions)

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